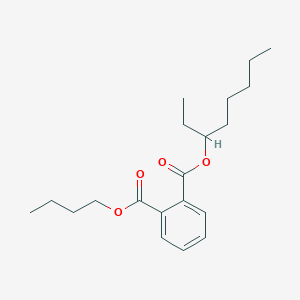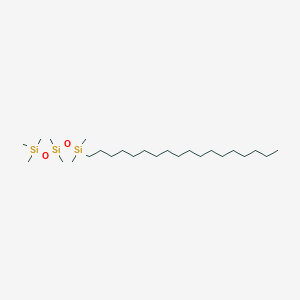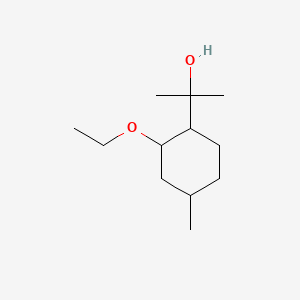
2-(2-Ethoxy-4-methylcyclohexyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxy-4-methylcyclohexyl)propan-2-ol is an organic compound belonging to the class of alcohols It features a cyclohexane ring substituted with an ethoxy group and a methyl group, along with a hydroxyl group attached to a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-4-methylcyclohexyl)propan-2-ol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or other aromatic compounds.
Substitution Reactions: The ethoxy and methyl groups are introduced via substitution reactions. For instance, ethylation can be achieved using ethyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. Catalysts such as palladium or platinum on carbon are often used to facilitate hydrogenation and substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms. Hydrogen gas in the presence of a metal catalyst is commonly used.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Halogens (Cl₂, Br₂), alkyl halides (R-X)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
2-(2-Ethoxy-4-methylcyclohexyl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the formulation of fragrances, flavors, and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxy-4-methylcyclohexyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylcyclohexyl)propan-2-ol
- 2-(2-Hydroxy-1-methyl-ethoxy)propan-1-ol
- 2-(4-Methoxyphenyl)propan-2-ol
Uniqueness
2-(2-Ethoxy-4-methylcyclohexyl)propan-2-ol is unique due to the presence of both ethoxy and methyl groups on the cyclohexane ring, which imparts distinct chemical and physical properties. This structural uniqueness can lead to different reactivity and interactions compared to similar compounds.
Properties
Molecular Formula |
C12H24O2 |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-(2-ethoxy-4-methylcyclohexyl)propan-2-ol |
InChI |
InChI=1S/C12H24O2/c1-5-14-11-8-9(2)6-7-10(11)12(3,4)13/h9-11,13H,5-8H2,1-4H3 |
InChI Key |
IDCOVZKKMBLRER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(CCC1C(C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


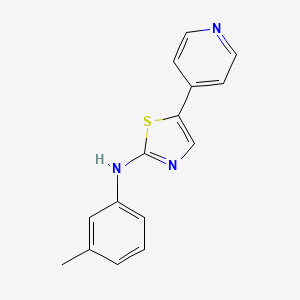
![calcium;2-[anilino(phenyl)carbamoyl]hexanoate](/img/structure/B13832277.png)
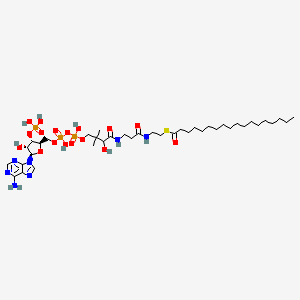
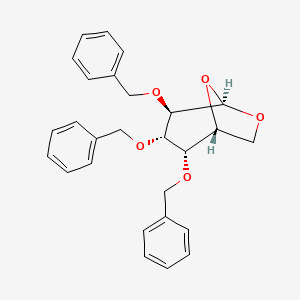
![(5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B13832294.png)
![[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI)](/img/structure/B13832306.png)
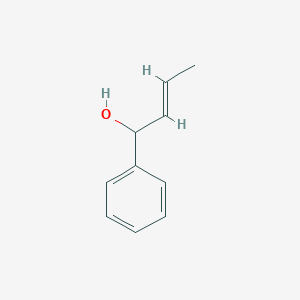
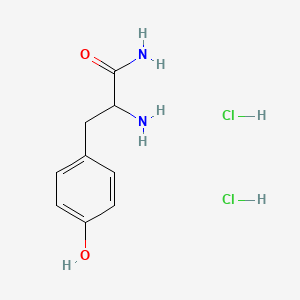
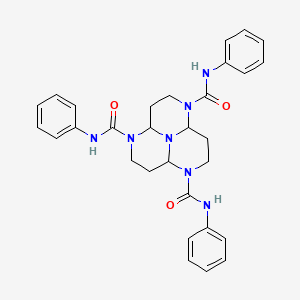
![(2S,4S,5R)-4-[(2R,4S,5S)-5-[(2R,4R,5S)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13832315.png)
![Triolein,[carboxyl-14c]](/img/structure/B13832323.png)
